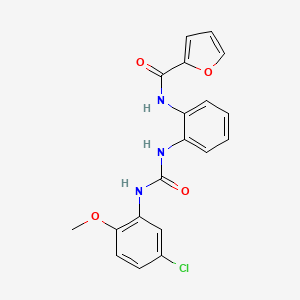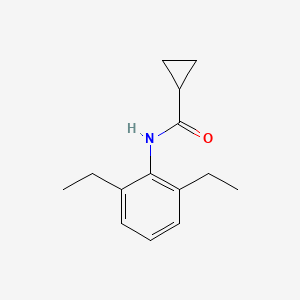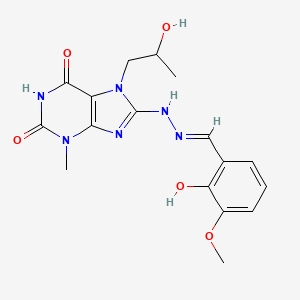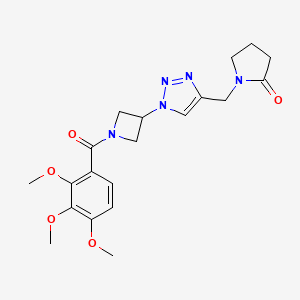
N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” is a chemical compound with the molecular formula C19H16ClN3O4 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” consists of 19 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 385.8.Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with aryl or vinyl halides using palladium catalysts. The broad application of SM coupling arises from its exceptionally mild and functional group-tolerant reaction conditions. N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide serves as an organoboron reagent in this context, facilitating the construction of complex molecules .
Cytotoxic and Anti-Proliferative Activity
In 2018, a novel series of phenoxy thiazoles, including our compound of interest, were synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells. Investigating its potential as an anticancer agent could yield promising results .
SARS-CoV-2 Spike Protein Interaction
Structural studies have revealed that N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide interacts with the spike protein of SARS-CoV-2. Understanding this interaction may provide insights into antiviral drug design .
Crystallographic Studies
The crystal and molecular structures of related compounds, such as N-(5-chloro-2-hydroxy-phenyl)-acetamide, have been investigated. These studies contribute to our understanding of the compound’s conformation and intermolecular interactions .
Mecanismo De Acción
While the exact mechanism of action of “N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” is not clear, a similar compound, “(E)-N- (2- (3, 5-Dimethoxystyryl) phenyl) furan-2-carboxamide” (BK3C231), has been shown to exert cytoprotective effects by activating the Nrf2 signaling pathway, leading to ARE-mediated upregulation of cytoprotective proteins .
Safety and Hazards
Direcciones Futuras
The future directions for research on “N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” could include further investigation into its mechanism of action, potential applications, and synthesis methods. Given the cytoprotective effects observed with similar compounds , it would be interesting to explore whether “N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” has similar properties and potential applications in the field of medicine or biochemistry.
Propiedades
IUPAC Name |
N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-26-16-9-8-12(20)11-15(16)23-19(25)22-14-6-3-2-5-13(14)21-18(24)17-7-4-10-27-17/h2-11H,1H3,(H,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXBSMVQQORCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2427627.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B2427630.png)
![1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2427632.png)

![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2427636.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2427639.png)
![Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2427640.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2427645.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2427647.png)

![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B2427649.png)